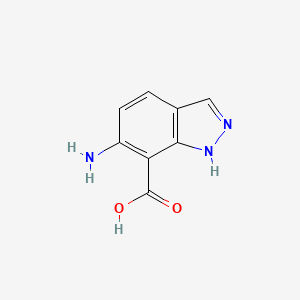

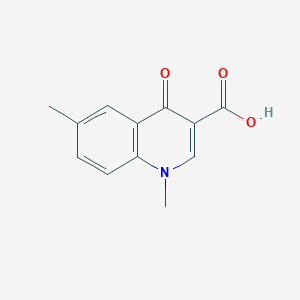

3-(4-溴苯基)-5-(噻吩-2-基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

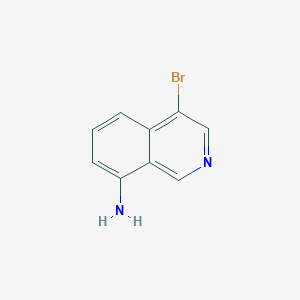

The synthesis of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and related derivatives typically involves the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. A notable method includes the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines, a process that allows for the introduction of various substituents into the 1,2,4-oxadiazole ring, thereby modifying its properties and potential biological activities (Kaneria et al., 2016).

Molecular Structure Analysis

The structure of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These studies confirm the presence of the 1,2,4-oxadiazole ring and provide detailed insights into the molecular arrangement and electronic configuration, essential for understanding the compound's reactivity and interaction with biological targets (Ustabaş et al., 2020).

Chemical Reactions and Properties

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the bromophenyl group. This reactivity enables the synthesis of a wide range of derivatives with potential biological and material applications. The oxadiazole ring itself is a site for further chemical modifications, which can alter the compound's electronic properties and biological activity (Gul et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents attached to the oxadiazole ring. These properties are crucial for the compound's application in material science and drug formulation. Studies on the UV absorption and photoluminescent properties of these derivatives indicate their potential use in organic optical materials and as fluorescence probes (Liu Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, including its reactivity towards different chemical reagents, stability under various conditions, and its behavior in chemical synthesis, are essential for its application in medicinal chemistry and material science. The oxadiazole ring is known for its electron-withdrawing nature, which influences the compound's reactivity and interaction with biological molecules, potentially leading to various biological activities (Kudelko et al., 2015).

科学研究应用

抗菌活性

- 抗菌剂的合成和表征:一项研究合成了和表征了新型的 3-(4-溴苯甲基)-5-(噻吩-2-基)-4H-1,2,4-三唑衍生物,并筛选了它们对各种细菌和真菌菌株的抗菌活性 (Kaneria 等人,2016)。

光物理和光电性质

- 光物理和计算研究:对噻吩取代的 1,3,4-恶二唑衍生物的光物理性质的研究突出了它们在光子、传感器和光电器件中的潜力 (Naik 等人,2019)。

新型衍生物的合成

- 新型化合物的开发:一些研究集中在涉及 1,3,4-恶二唑的新衍生物的合成上,探索它们在各种应用中的潜力,例如抗病毒剂、抗癌活性和缓蚀性能。例如,研究了含有恶二唑部分的噻吩基 π 共轭聚合物的合成,以用于有机光伏 (Higashihara 等人,2012)。

其他值得注意的研究

- 抗癌性质的评估:对含有 5-苯基噻吩部分的 1,3,4-恶二唑的新型衍生物的研究探索了它们的抗癌特性 (Adimule 等人,2014)。

- 杀虫活性的研究:含有 1,3,4-恶二唑环的邻氨基苯甲酰胺类似物的合成和评估揭示了它们对某些害虫的杀虫活性 (Qi 等人,2014)。

未来方向

The future directions for research on 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. For instance, a study on the advances in the chemistry of 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, a compound with a similar structure, suggests that new dimensions could be explored in thienyl-triazine chemistry .

属性

IUPAC Name |

3-(4-bromophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPAZLXMPZUEMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353655 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330459-34-2 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)